molecular formula C12H10N6O3 B2852310 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034554-78-2

3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2852310
CAS No.: 2034554-78-2
M. Wt: 286.251
InChI Key: HMMPGJYVZMTRLT-UHFFFAOYSA-N
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Description

The compound “3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds that have been widely used in medicinal chemistry . They are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyrazines involves the use of hydrazonoyl halides as precursors . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of triazolopyrazines, including “this compound”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can vary depending on their specific structure and substituents . For instance, some triazolopyrazines show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% .

Mechanism of Action

Target of Action

The primary targets of 3-(((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)pyridine 1-oxide are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It has been shown to exhibit excellent inhibitory activities towards c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular functions .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .

Pharmacokinetics

The compound’s inhibitory activities against c-met/vegfr-2 kinases and its antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also shows excellent kinase inhibitory activities . Moreover, it has been found to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .

Safety and Hazards

The safety and hazards associated with triazolopyrazines would depend on their specific structure and properties. Some triazolopyrazines have been found to have antimicrobial activity, suggesting potential risks if not handled properly .

Future Directions

The future directions in the research and development of triazolopyrazines could involve the synthesis of new derivatives with improved properties and activities . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .

Properties

IUPAC Name

1-oxido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c19-11(8-2-1-4-17(21)7-8)14-6-9-15-16-10-12(20)13-3-5-18(9)10/h1-5,7H,6H2,(H,13,20)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMPGJYVZMTRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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